2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(13-10-18-14-4-2-1-3-12(13)14)16(21)19-9-11-5-7-17-8-6-11/h1-8,10,18H,9H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINWRUZZWOIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole-3-carboxaldehyde and pyridine-4-methylamine.
Condensation Reaction: The 1H-indole-3-carboxaldehyde is reacted with pyridine-4-methylamine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, palladium on carbon.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver cancer) | 10.56 ± 1.14 | Induction of apoptosis via caspase activation |
| MCF7 (Breast cancer) | Not specified | Potential inhibition of cell proliferation |
| HeLa (Cervical cancer) | Not specified | Induction of cell cycle arrest |
The compound induces apoptosis in HepG2 cells through caspase-dependent pathways, particularly involving caspase-8 and PARP cleavage, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds in this class was reported around 256 µg/mL, indicating moderate antibacterial activity .
Neuroprotective Effects
Research indicates that derivatives similar to this compound may act as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. By inhibiting this enzyme, the compound could potentially enhance cholinergic neurotransmission and improve cognitive function .
Case Study 1: Anticancer Evaluation
A study conducted on HepG2 cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was elucidated through flow cytometry and Western blot analyses, confirming the activation of apoptotic pathways .
Case Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial efficacy, several derivatives were assessed using disc diffusion methods against common bacterial strains. The results indicated that certain modifications to the pyridine moiety enhanced the antimicrobial activity significantly, suggesting structure–activity relationships that could guide future synthetic efforts .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide involves:
Enzyme Inhibition: The compound inhibits specific enzymes, such as kinases, that are involved in cell signaling pathways.
Molecular Targets: It targets proteins involved in cancer cell proliferation, microbial growth, and neurotransmitter regulation.
Pathways: The compound modulates pathways related to apoptosis, cell cycle regulation, and neurotransmitter release.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to analogues with variations in indole substitution, acetamide nitrogen substituents, and functional groups (Table 1). Key differences include:
- Indole Substitution : Unlike Indibulin (2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-4-yl)acetamide), the target compound lacks the 4-chlorobenzyl group on the indole nitrogen. This absence may reduce steric hindrance and alter binding affinity .
- Pyridine vs. Other Aromatic Rings : Replacing pyridin-4-yl with thiazol-2-yl () or octyloxy phenyl () modifies electronic properties and solubility.
Table 1: Structural and Physical Comparison of Analogues
*Calculated based on molecular formula.
Key Differences and Implications
- Bromo Substitution: Brominated analogues (e.g., 1f) show higher melting points (~199°C vs. ~180°C for non-brominated compounds), likely due to increased molecular symmetry .
- Pyridine vs. Thiazole : Thiazole-containing derivatives () may target different biological pathways due to sulfur’s electronegativity and hydrogen-bonding capacity .
Biological Activity
2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide, also known by its CAS number 888473-40-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activities, supported by data tables, case studies, and relevant research findings.
Antitumor Activity
Research has indicated that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor activity. A study highlighted the effectiveness of these compounds against various cancer cell lines including colon and lung tumors. Notably, the compound demonstrated potent anti-proliferative effects against the following cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| SK-BR-3 | 5.0 |
| MDA-MB-231 | 4.5 |
| HCT-116 | 3.8 |
| SW480 | 6.0 |
| Ovcar-3 | 5.5 |
| HL-60 | 4.0 |
| Saos-2 | 7.0 |
| HepG2 | 6.5 |
The mechanism of action was found to involve the induction of apoptosis through the enhancement of reactive oxygen species (ROS) levels and the activation of apoptosis-related proteins such as Bax and cleaved-caspase 3 in sensitive cell lines like HCT116 .
Neuropharmacological Activity
In addition to its antitumor properties, this compound has shown promise in neuropharmacological applications. Studies have suggested that it acts as a positive allosteric modulator at NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound's ability to enhance receptor activity could have implications for treating neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : A specific study on the compound's derivatives revealed that modifications to its structure significantly influenced its antitumor efficacy. The most potent derivative exhibited an IC50 value of 3.8 µM against HCT116 cells, indicating strong potential for further development in cancer therapy .
- Neuroprotective Effects : Another investigation demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative conditions .
Structure-Aactivity Relationship (SAR)
Preliminary SAR analysis indicates that variations in the indole and pyridine substituents can significantly alter biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on Indole Nitrogen | Increased antitumor potency |
| Alteration of Pyridine Position | Enhanced neuroprotective effects |
This relationship underscores the importance of structural optimization in drug development .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide, and how can reaction conditions be controlled to improve yield?
The synthesis involves constructing the indole and pyridine moieties via condensation reactions. Key steps include:
- Precursor assembly : Use indole-3-carboxylic acid derivatives and pyridylmethylamine under reflux with catalysts like DMAP (4-dimethylaminopyridine) to promote amide bond formation .
- Temperature control : Maintain 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to minimize side reactions .
- Industrial scaling : Continuous flow reactors enhance efficiency and reduce waste by optimizing mixing and heat transfer .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., indole C3 and pyridine N-methylation) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₄N₃O₂: 288.1002) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity; TLC monitors reaction progress using silica gel plates .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates .
- Cell-based viability assays : Use cancer cell lines (e.g., HepG2 or MCF-7) with MTT or resazurin dyes to quantify cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) measure affinity for target proteins .
Advanced Research Questions
Q. How should researchers address conflicting bioactivity data across different experimental models?
- Cross-validate assays : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Analyze structural analogs : Test derivatives with modified indole/pyridine groups to identify substituent effects on activity .
- Control assay conditions : Ensure consistent pH, temperature, and solvent concentrations (e.g., DMSO <0.1% in cell assays) .
Q. What mechanistic studies are recommended to elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic isotope effects (KIE) : Replace protons with deuterium at reactive sites to probe transition states .
- Computational modeling : Density functional theory (DFT) calculates activation energies for proposed mechanisms .
- Trapping intermediates : Use low-temperature NMR or ESR to detect short-lived species (e.g., radical intermediates) .
Q. How can inconsistencies in pharmacological data (e.g., potency vs. solubility) be resolved?
- Solubility profiling : Measure logP and solubility in biorelevant media (FaSSIF/FeSSIF) to correlate with in vivo absorption .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Structural analogs : Compare analogs with halogen or methoxy substitutions to balance lipophilicity and potency .
Q. What methodologies improve the compound’s solubility and stability for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to solubilize the compound without altering activity .
- Salt formation : React with hydrochloric acid or sodium bicarbonate to generate stable crystalline salts .
- Lyophilization : Prepare lyophilized powders for long-term storage at -20°C .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Systematic substitution : Synthesize derivatives with variations at the indole C3, pyridine N-methyl, or acetamide positions .
- In silico docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases) .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using MOE or Discovery Studio .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .
- Byproduct formation : Optimize stoichiometry of reagents and use scavenger resins to trap impurities .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
